molecular formula C10H8N2O3 B3104824 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 15018-50-5

1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3104824
CAS No.: 15018-50-5
M. Wt: 204.18 g/mol
InChI Key: MECMQZBUZCGXQW-UHFFFAOYSA-N
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Description

1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of three keto groups at positions 2, 4, and 6, and a phenyl group attached to the nitrogen at position 1. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of urea or thiourea with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The phenyl group or the keto groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

While the search results do not provide comprehensive details specifically on the applications of "1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione," they do offer some related information regarding pyrimidinetrione derivatives and their applications.

Here's a summary based on the available information:

Pyrimidinetrione Core The pyrimidinetrione core can be synthesized through the reaction of urea with a β-diketone under acidic conditions.

Applications of Pyrimidinetrione Derivatives

  • Chemistry Pyrimidinetrione derivatives are used as building blocks for synthesizing complex molecules, allowing exploration of new reaction mechanisms and development of novel synthetic methodologies.
  • Biology These compounds are studied for their potential as bioactive molecules and their interactions with biological macromolecules like proteins and nucleic acids. They may serve as lead compounds for developing new drugs or therapeutic agents.
  • Medicine Pyrimidinetrione derivatives are investigated for their pharmacological properties and potential activity against certain diseases or conditions, making them candidates for drug development. Studies focus on their efficacy, toxicity, and mechanism of action.
  • Industry These compounds can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Their unique properties make them valuable for developing new materials and products.

Mechanism of Action

The mechanism of action of 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Barbituric Acid: A structurally related compound with similar keto groups but lacking the phenyl group.

    Phenobarbital: A barbiturate derivative with sedative and anticonvulsant properties.

    Thiobarbituric Acid: Similar to barbituric acid but with a sulfur atom replacing one of the oxygen atoms.

Uniqueness

1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.

Biological Activity

1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly referred to as a derivative of barbituric acid, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 5419-00-1
  • Melting Point : 185-186.5 °C

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Key mechanisms include:

  • Inhibition of DNA Replication : The compound has shown the capacity to bind to DNA, potentially disrupting replication and transcription processes critical for cancer cell proliferation .
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in various cancer cell lines by activating intrinsic pathways associated with cellular stress and DNA damage .

Biological Activity Overview

Activity Type Description Reference
Anticancer Induces apoptosis in cancer cell lines (e.g., HeLa) with IC₅₀ values indicating effective cytotoxicity.
Antimicrobial Exhibits selective antibacterial properties against Enterococcus faecalis with MIC values suggesting significant efficacy.
Cytotoxicity Demonstrates cytotoxic effects against various human cancer cell lines while showing lower toxicity towards normal cells.

Case Studies

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of the compound on HeLa cells, revealing an IC₅₀ value of approximately 53.02 µM. The compound was noted for inducing G2/M phase arrest and promoting apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties
    • Research highlighted its effectiveness against Enterococcus faecalis, with minimum inhibitory concentration (MIC) values recorded at 16 µg/mL and minimum bactericidal concentration (MBC) at 32 µg/mL. This suggests a promising role in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the pyrimidinetrione structure significantly influences its biological activity. For instance:

  • The incorporation of a phenyl group enhances hydrophobic interactions with target biomolecules.
  • Variations in substituents on the pyrimidine ring can modulate both cytotoxicity and selectivity toward cancer cells versus normal cells .

Properties

IUPAC Name

1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECMQZBUZCGXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294383
Record name 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15018-50-5
Record name MLS002703331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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